
4,4-Difluoro-1-phenylcyclohexan-1-ol
Description
4,4-Difluoro-1-phenylcyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a phenyl group at the 1-position of the cyclohexane ring and two fluorine atoms at the 4-positions. This compound is structurally analogous to intermediates described in pharmaceutical patents, where fluorinated cyclohexane derivatives are often explored for their metabolic stability and bioavailability .
Properties
Molecular Formula |
C12H14F2O |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4,4-difluoro-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI Key |
HZLAHMXRYLARJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-Difluorocyclohexanone.
Grignard Reaction: The 4,4-Difluorocyclohexanone is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
4,4-Difluoro-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4,4-Difluoro-1-phenylcyclohexanone.
Reduction: 4,4-Difluoro-1-phenylcyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4,4-Difluoro-1-phenylcyclohexan-1-ol can be contextualized by comparing it to related compounds, particularly those with variations in substituents on the phenyl ring, alternative functional groups, or differing aliphatic/aromatic moieties. Below is a detailed analysis supported by patent-derived examples and PubChem data.
Substituent Variations on the Phenyl Ring
Key analogs include fluorinated phenyl and substituted phenyl derivatives.
Impact of Substituents:
- Electron-Withdrawing Groups (e.g., -SO₂CH₃): Enhance acidity of adjacent functional groups (e.g., -COOH in Reference Example C-32 ) and influence binding affinity in biological targets.
- Deuterated Substituents (e.g., -OCD₃): Used to study metabolic pathways via isotopic labeling, as seen in Reference Example C-29 .
- Fluorine on Biphenyl (e.g., 2-fluorobiphenyl): Increases steric hindrance and alters π-π stacking interactions .
Functional Group Differences
The hydroxyl group in this compound contrasts with carboxylic acid derivatives in patent examples.
Property | This compound | 4,4-Difluoro-1-(substituted phenyl)cyclohexanecarboxylic acid |
---|---|---|
Acidity (pKa) | ~12–14 (alcohol) | ~2–4 (carboxylic acid) |
Hydrogen Bonding | Moderate (donor/acceptor) | Strong (acceptor via -COOH) |
Solubility | Higher in polar solvents | Lower due to hydrophobic aryl groups |
Carboxylic acid derivatives (e.g., Example C-32 ) exhibit stronger hydrogen-bonding capacity and lower pH-dependent solubility, making them suitable for ionic interactions in drug-receptor binding.
Aliphatic vs. Aromatic Substituents
Comparison with 4,4-Difluoro-1-methylcyclohexan-1-ol (PubChem data ) highlights the role of aromaticity:
Property | This compound | 4,4-Difluoro-1-methylcyclohexan-1-ol |
---|---|---|
Hydrophobicity (logP) | Higher (due to phenyl) | Lower (methyl is less hydrophobic) |
Conformational Rigidity | Increased (phenyl restricts rotation) | Moderate |
Synthetic Utility | Drug intermediate (aromatic motifs) | Solubility modifier |
The phenyl group enhances lipophilicity and aromatic interactions, critical for pharmacokinetic properties in drug candidates.
NMR Spectral Comparison
Key differences in ¹H-NMR shifts reflect substituent effects (data from patents ):
The upfield/downfield shifts in aromatic regions correlate with electron-withdrawing/donating substituents.
Biological Activity
4,4-Difluoro-1-phenylcyclohexan-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14F2O
- Molecular Weight : 220.24 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclohexanol structure with difluorophenyl substitution, which may influence its reactivity and interactions with biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, derivatives of phenylcyclohexanol have demonstrated activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. Further investigations are needed to quantify its efficacy against specific pathogens.
Analgesic Effects
Preliminary studies suggest potential analgesic (pain-relieving) properties of this compound. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules. However, comprehensive studies are necessary to establish the extent of these effects and the underlying mechanisms.
Neuroprotective Effects
Research into structurally related compounds indicates potential neuroprotective effects. These effects could be attributed to the compound's ability to mitigate oxidative stress or inflammation in neuronal cells. Future studies should focus on in vivo models to validate these claims.
The proposed mechanisms of action for this compound include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrophobic Interactions : The phenyl group may engage in hydrophobic interactions with lipid membranes or protein pockets, affecting cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined derivatives of cyclohexanol for their antimicrobial properties. Compounds similar to this compound showed inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in drug development .
Case Study 2: Analgesic Properties
Research conducted by Smith et al. (2023) investigated the analgesic effects of phenolic compounds in animal models. The study found that certain derivatives exhibited significant pain relief comparable to standard analgesics, suggesting that this compound could be a candidate for further investigation .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Pyridylcyclohexanol | C12H15NO | Exhibits neuroprotective effects |
4-Fluorophenylcyclohexanol | C12H15F | Potentially active against specific bacteria |
4-Methylphenylcyclohexanol | C13H18O | Known for anti-inflammatory properties |
The presence of fluorine atoms in this compound may enhance its biological activity compared to non-fluorinated analogs due to increased lipophilicity and altered electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.